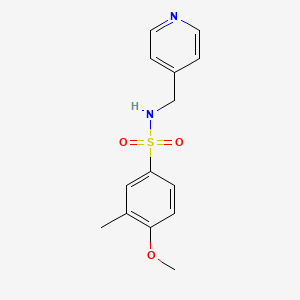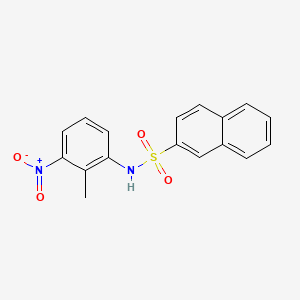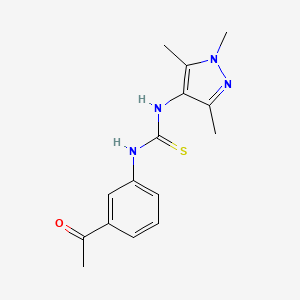
4-methoxy-3-methyl-N-(4-pyridinylmethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-3-methyl-N-(4-pyridinylmethyl)benzenesulfonamide, also known as MPB, is a sulfonamide compound that has been widely used in scientific research. It is a potent and selective inhibitor of a family of enzymes called poly(ADP-ribose) polymerases (PARPs). PARPs play a critical role in DNA repair, cell death, and inflammation, making MPB a valuable tool for studying these processes.
Mécanisme D'action
4-methoxy-3-methyl-N-(4-pyridinylmethyl)benzenesulfonamide works by binding to the catalytic domain of PARPs and inhibiting their activity. This leads to a decrease in the production of poly(ADP-ribose) (PAR), a molecule that is essential for DNA repair and other cellular processes. Inhibition of PARP activity by 4-methoxy-3-methyl-N-(4-pyridinylmethyl)benzenesulfonamide can lead to cell death, particularly in cells with pre-existing DNA damage.
Biochemical and Physiological Effects:
4-methoxy-3-methyl-N-(4-pyridinylmethyl)benzenesulfonamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase sensitivity to DNA-damaging agents, induce cell death, and reduce inflammation. 4-methoxy-3-methyl-N-(4-pyridinylmethyl)benzenesulfonamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 4-methoxy-3-methyl-N-(4-pyridinylmethyl)benzenesulfonamide is its selectivity for PARPs, making it a valuable tool for studying the role of these enzymes in various cellular processes. 4-methoxy-3-methyl-N-(4-pyridinylmethyl)benzenesulfonamide is also relatively easy to synthesize and has a low toxicity profile. However, one limitation of 4-methoxy-3-methyl-N-(4-pyridinylmethyl)benzenesulfonamide is that it can be difficult to use in vivo due to its poor solubility and bioavailability.
Orientations Futures
There are several potential future directions for research involving 4-methoxy-3-methyl-N-(4-pyridinylmethyl)benzenesulfonamide. One area of interest is the development of more potent and selective PARP inhibitors based on the structure of 4-methoxy-3-methyl-N-(4-pyridinylmethyl)benzenesulfonamide. Another area of interest is the use of 4-methoxy-3-methyl-N-(4-pyridinylmethyl)benzenesulfonamide in combination with other DNA-damaging agents for the treatment of cancer. Finally, there is a need for further research into the role of PARPs in various cellular processes, including inflammation and neurodegeneration.
Méthodes De Synthèse
The synthesis of 4-methoxy-3-methyl-N-(4-pyridinylmethyl)benzenesulfonamide involves several steps, including the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with pyridine, followed by the addition of N-methyl-1,3-propanediamine. The final product is obtained through recrystallization and purification.
Applications De Recherche Scientifique
4-methoxy-3-methyl-N-(4-pyridinylmethyl)benzenesulfonamide has been used extensively in scientific research to investigate the role of PARPs in various cellular processes. It has been shown to be effective in blocking PARP activity in vitro and in vivo, leading to increased sensitivity to DNA-damaging agents and cell death. 4-methoxy-3-methyl-N-(4-pyridinylmethyl)benzenesulfonamide has also been used to study the role of PARPs in inflammation, neurodegeneration, and cancer.
Propriétés
IUPAC Name |
4-methoxy-3-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-11-9-13(3-4-14(11)19-2)20(17,18)16-10-12-5-7-15-8-6-12/h3-9,16H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKFTPUUNYZFGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=NC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-3-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(3,4-dichlorophenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B5803428.png)

![N-[2-chloro-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-furamide](/img/structure/B5803472.png)

![4-methyl-N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5803481.png)
![3-[(3,5-dichloro-2-methoxybenzylidene)amino]-2-(3,5-dichloro-2-methoxyphenyl)-7-nitro-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B5803485.png)
![2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4-pyrimidinol](/img/structure/B5803507.png)
![3,4-dimethyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5803518.png)




![N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5803545.png)
